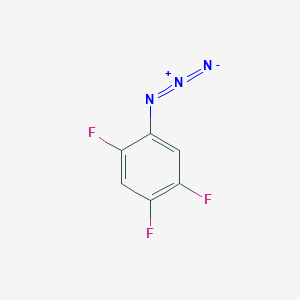

1-Azido-2,4,5-trifluorobenzene

CAS No.: 1339109-39-5

Cat. No.: VC3074499

Molecular Formula: C6H2F3N3

Molecular Weight: 173.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339109-39-5 |

|---|---|

| Molecular Formula | C6H2F3N3 |

| Molecular Weight | 173.1 g/mol |

| IUPAC Name | 1-azido-2,4,5-trifluorobenzene |

| Standard InChI | InChI=1S/C6H2F3N3/c7-3-1-5(9)6(11-12-10)2-4(3)8/h1-2H |

| Standard InChI Key | YJHIWKHYATVYGM-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1F)F)F)N=[N+]=[N-] |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)F)N=[N+]=[N-] |

Introduction

Structural Characteristics and Basic Properties

1-Azido-2,4,5-trifluorobenzene is an organic compound with the molecular formula C6H2F3N3. It is characterized by a benzene ring where three hydrogen atoms are replaced by fluorine atoms at positions 2, 4, and 5, while position 1 contains an azido group (-N3). This specific arrangement of substituents contributes to the compound's distinctive chemical behavior and applications in synthetic chemistry.

Physical and Chemical Properties

The compound exhibits several notable physical and chemical properties that determine its behavior in various reactions and applications. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1-Azido-2,4,5-trifluorobenzene

| Property | Value |

|---|---|

| CAS Number | 1339109-39-5 |

| Molecular Formula | C6H2F3N3 |

| Molecular Weight | 173.1 g/mol |

| Appearance | Typically a colorless to pale yellow liquid |

| Solubility | Soluble in most organic solvents |

| Stability | Sensitive to heat, shock, and friction (azide property) |

| IUPAC Name | 1-azido-2,4,5-trifluorobenzene |

The presence of both the electron-withdrawing fluorine atoms and the azido group creates a unique electronic distribution within the molecule, affecting its reactivity patterns and synthetic utility. The fluorine substituents enhance the stability of the aromatic ring while also increasing the reactivity of certain positions toward nucleophilic attack.

Synthesis Methods

The synthesis of 1-azido-2,4,5-trifluorobenzene typically involves a multi-step process, with the most common approach being the diazotization of 2,4,5-trifluoroaniline followed by reaction with sodium azide.

Standard Synthetic Route

The general synthetic pathway for 1-azido-2,4,5-trifluorobenzene involves the following steps:

-

Starting with 2,4,5-trifluoroaniline as the precursor

-

Diazotization using sodium nitrite and hydrochloric acid at low temperatures (typically 0-5°C)

-

Formation of the diazonium salt intermediate

-

Reaction with sodium azide to substitute the diazonium group with an azido group

This synthesis must be conducted under carefully controlled conditions, particularly during the diazotization step, which requires low temperatures to prevent decomposition of the diazonium intermediate. The final azide product requires careful handling due to the potential instability associated with organic azides.

Alternative Synthetic Approaches

While the diazotization route is most common, researchers have explored alternative approaches to synthesize fluorinated azides. Some of these methods may be adaptable for the synthesis of 1-azido-2,4,5-trifluorobenzene, including:

-

Direct azidation of appropriately halogenated precursors

-

Copper-catalyzed azide-halogen exchange reactions

-

Regioselective functionalization of perfluorinated benzene derivatives

These alternative approaches may offer advantages in terms of yield, selectivity, or safety, depending on the specific requirements of the synthesis.

Chemical Reactivity

1-Azido-2,4,5-trifluorobenzene demonstrates diverse reactivity patterns that make it valuable for various chemical transformations.

Azide-Related Reactions

The azido group in 1-azido-2,4,5-trifluorobenzene can participate in several important reactions:

-

Cycloaddition reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a key reaction in click chemistry

-

Thermal or photochemical decomposition to generate nitrenes, which can undergo insertion reactions

-

Reduction to amines using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation

-

Staudinger reaction with phosphines to form phosphazides and subsequently amines

These reactions provide pathways for incorporating the trifluorobenzene moiety into more complex molecular structures.

Fluorine-Influenced Reactivity

The presence of fluorine substituents significantly influences the reactivity of 1-azido-2,4,5-trifluorobenzene:

-

The electron-withdrawing nature of fluorine enhances electrophilicity of certain carbon positions

-

Fluorine substituents can participate in hydrogen bonding interactions, affecting crystal packing and solubility

-

The C-F bonds show high stability but can be susceptible to nucleophilic aromatic substitution under specific conditions

This dual reactivity profile, contributed by both the azido group and fluorine substituents, provides synthetic chemists with multiple functionalization options.

Applications in Organic Chemistry and Materials Science

1-Azido-2,4,5-trifluorobenzene has found applications in various fields of chemistry due to its unique structural features and reactivity patterns.

Bioorthogonal Chemistry

The compound serves as a valuable building block in bioorthogonal chemistry, where it can be used for labeling and tracking biomolecules in biological systems. The azide functionality allows for selective reactivity in complex biological environments through click chemistry approaches.

Synthesis of Complex Molecules

1-Azido-2,4,5-trifluorobenzene is utilized in the synthesis of:

-

Chiral N-fluoroaryl aziridines, which are important intermediates in pharmaceutical synthesis

-

Fluorinated heterocycles with potential applications in medicinal chemistry

-

Specialty materials with unique electronic or optical properties

The incorporation of fluorinated azides into these molecules can impart specific properties such as metabolic stability, altered lipophilicity, or enhanced binding interactions with biological targets.

Materials Science Applications

The unique combination of fluorine and azide functionalities makes this compound interesting for materials science applications, including:

-

Development of functional polymers through click chemistry polymerization

-

Surface modification of materials to introduce specific properties

-

Preparation of fluorinated materials with specialized electronic or optical characteristics

Current Research Directions and Future Perspectives

Recent Developments

Current research involving 1-azido-2,4,5-trifluorobenzene and related compounds focuses on several promising areas:

-

Expansion of click chemistry applications using fluorinated azides as key building blocks

-

Development of novel synthetic methodologies for the preparation of fluorinated azides with enhanced safety profiles

-

Exploration of photochemical properties and applications in photoreactive materials

Comparative Analysis with Related Compounds

To better understand the distinctive properties of 1-azido-2,4,5-trifluorobenzene, it is valuable to compare it with structurally related compounds.

Table 2: Comparison of 1-Azido-2,4,5-trifluorobenzene with Related Compounds

This comparison highlights the unique combination of structural features in 1-azido-2,4,5-trifluorobenzene that distinguishes it from other fluorinated compounds and contributes to its specific applications in chemical synthesis and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume